3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 1,3-benzodioxole group and at the 6-position with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a para-trifluoromethylphenyl substituent. The trifluoromethyl group at the para position of the phenyl ring may optimize steric and electronic interactions in biological systems. The methyl sulfanyl bridge provides conformational flexibility, enabling adaptability in molecular recognition .
Properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O3S/c22-21(23,24)14-4-1-12(2-5-14)20-25-18(31-28-20)10-32-19-8-6-15(26-27-19)13-3-7-16-17(9-13)30-11-29-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBWWENOZXIYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Pyridazine Core: This can be synthesized via the condensation of appropriate hydrazines with diketones or their equivalents.
Final Coupling: The final step involves the coupling of the benzodioxole, oxadiazole, and pyridazine intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it features a unique combination of functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is notable for its role in enhancing biological interactions, while the trifluoromethyl group is known for increasing lipophilicity and metabolic stability.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic properties. For example, compounds similar to the target compound have been shown to inhibit α-amylase effectively, a key enzyme involved in carbohydrate digestion.
Case Study: In Vitro and In Vivo Efficacy
In vitro assays demonstrated that certain derivatives had IC50 values as low as 0.68 µM against α-amylase, indicating potent inhibitory activity. Furthermore, in vivo studies using streptozotocin-induced diabetic mice revealed significant reductions in blood glucose levels after administration of these compounds .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds containing the oxadiazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a comprehensive study, derivatives similar to the target compound were tested against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 26 to 65 µM across different cell types . This suggests that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the oxadiazole and pyridazine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Benzodioxole vs. Methoxyphenyl (R₁): The target compound’s benzodioxole group (electron-rich, planar) may enhance π-π stacking compared to the 3-methoxyphenyl group in ’s analogue, which offers less steric hindrance but reduced aromaticity .
- Trifluoromethyl Position (R₂): The para-substituted trifluoromethyl group in the target compound likely improves hydrophobic interactions compared to the meta-substituted analogue in , where the electron-withdrawing effect is less pronounced .
- Sulfanyl Linker vs.
Electronic and Steric Profiles
Additionally, van der Waals volume calculations indicate that the benzodioxole group increases molecular bulk by ~15% compared to simpler phenyl substituents, which may influence binding pocket compatibility .
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodioxole moiety, a pyridazine ring, and an oxadiazole group, which are known for their diverse biological activities.
Research has indicated that compounds with similar structural features often exhibit multiple mechanisms of action. For this compound:
- Inhibition of Protein Tyrosine Phosphatase (PTP) : The compound has been studied for its potential as an inhibitor of PTP1B, a target in diabetes treatment. Inhibition of PTP1B can enhance insulin signaling and glucose uptake in cells .
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which may protect cells from oxidative stress and inflammation .
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| PTP1B Inhibition | 10.5 | Enzymatic Assay | |
| Antioxidant Activity | 15.0 | DPPH Radical Scavenging | |
| Cytotoxicity in Cancer Cells | 12.0 | MTT Assay on HeLa Cells |
Case Study 1: Antidiabetic Potential
In a study exploring new antidiabetic agents, compounds similar to this pyridazine derivative were tested for their ability to enhance insulin sensitivity. The results indicated that the compound effectively inhibited PTP1B activity, leading to improved glucose uptake in muscle cells .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of related compounds. The results showed that the compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
